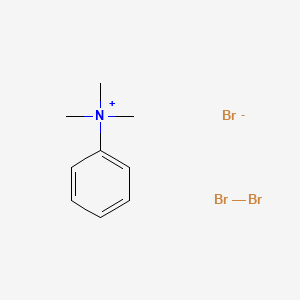
N,N,N-Trimethylanilinium bromide bromine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N-Trimethylanilinium bromide bromine is a chemical compound with the molecular formula C9H14BrN. This compound is a quaternary ammonium salt and is commonly used in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Direct Alkylation: The compound can be synthesized by the alkylation of aniline with methyl iodide in the presence of a strong base such as potassium carbonate.
Reductive Amination: Another method involves the reductive amination of trimethylbenzylamine with formaldehyde and formic acid.
Industrial Production Methods: In an industrial setting, the compound is typically produced through continuous flow reactors, which allow for efficient and scalable production. The reaction conditions are carefully controlled to ensure high purity and yield.
Types of Reactions:
Oxidation: N,N,N-Trimethylanilinium bromide can undergo oxidation to form N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like iodide or chloride ions can be used in substitution reactions.
Major Products Formed:
Oxidation: N-oxide derivatives of N,N,N-Trimethylanilinium bromide.
Reduction: Secondary amines.
Substitution: Various substituted quaternary ammonium salts.
Wissenschaftliche Forschungsanwendungen
N,N,N-Trimethylanilinium bromide bromine is widely used in scientific research due to its unique properties. It serves as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases. Additionally, it is used in the study of ion transport and membrane permeability in biological systems
Wirkmechanismus
The compound exerts its effects primarily through its ability to act as a phase transfer catalyst. It facilitates the transfer of ions between different phases, enhancing the rate of chemical reactions. The molecular targets and pathways involved include ion channels and membrane transport proteins.
Vergleich Mit ähnlichen Verbindungen
Benzalkonium chloride
Cetyltrimethylammonium bromide
Tetraethylammonium bromide
Eigenschaften
IUPAC Name |
molecular bromine;trimethyl(phenyl)azanium;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N.Br2.BrH/c1-10(2,3)9-7-5-4-6-8-9;1-2;/h4-8H,1-3H3;;1H/q+1;;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COWLJVGUJFXIFR-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)C1=CC=CC=C1.[Br-].BrBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Br3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30962263 |
Source


|
| Record name | N,N,N-Trimethylanilinium bromide--bromine (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30962263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.93 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4207-56-1 |
Source


|
| Record name | N,N,N-Trimethylanilinium bromide--bromine (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30962263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













